(1S)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride

Description

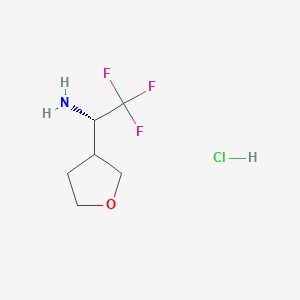

(1S)-2,2,2-Trifluoro-1-(oxolan-3-yl)ethanamine hydrochloride is a chiral amine derivative featuring a trifluoroethylamine backbone substituted with a tetrahydrofuran-3-yl (oxolan-3-yl) group. Its molecular formula is C₇H₁₁ClF₃NO (calculated from structural analogs in and ), with a molecular weight of approximately 241.64 g/mol . The compound’s (S)-stereochemistry and hydrochloride salt form enhance solubility and stability, making it suitable for pharmaceutical applications. The oxolan-3-yl group introduces a polar, oxygen-containing heterocycle, which may influence hydrogen bonding and bioavailability compared to purely aromatic analogs.

Properties

Molecular Formula |

C6H11ClF3NO |

|---|---|

Molecular Weight |

205.60 g/mol |

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-1-2-11-3-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m0./s1 |

InChI Key |

VZCHZZZBPYVHBC-YKXIHYLHSA-N |

Isomeric SMILES |

C1COCC1[C@@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C1COCC1C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with oxirane derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in (1S)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride enhances metabolic stability and alters pharmacokinetics, making it a candidate for drug development. Studies indicate that compounds with trifluoromethyl groups often exhibit improved bioavailability and target specificity.

Case Study: Antidepressant Activity

Research has shown that similar fluorinated compounds can act as serotonin reuptake inhibitors (SRIs). The unique structural features of this compound may allow it to interact effectively with serotonin receptors, warranting further investigation into its potential as an antidepressant.

Polymer Chemistry

Fluorinated compounds are known for their unique properties such as chemical inertness and thermal stability. This compound can be utilized in the synthesis of advanced polymer materials.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Inertness | Excellent |

| Potential Uses | Coatings, adhesives |

Case Study: Coating Formulations

Fluorinated polymers incorporating this compound have been developed for use in protective coatings due to their resistance to solvents and high temperatures. These coatings are particularly useful in aerospace and automotive industries.

Pesticide Formulation

The compound's unique properties make it a viable candidate for use in pesticide formulations. Its ability to modify biological activity can enhance the effectiveness of active ingredients in pest control.

Case Study: Enhanced Efficacy

In trials involving the formulation of herbicides with this compound, researchers found improved absorption rates in plant tissues compared to traditional formulations. This suggests a potential for increased efficacy at lower application rates.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxolane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

(S)-2,2,2-Trifluoro-1-(3-Methoxyphenyl)ethanamine Hydrochloride

- Molecular Formula: C₉H₁₁ClF₃NO .

- Key Differences : Replaces the oxolan-3-yl group with a 3-methoxyphenyl ring.

- Increased lipophilicity due to the aromatic phenyl group may improve blood-brain barrier penetration but reduce aqueous solubility.

(R)-2,2,2-Trifluoro-1-[3-(Trifluoromethyl)phenyl]ethanamine Hydrochloride

- Molecular Formula : C₉H₈ClF₆N .

- Key Differences : Features a trifluoromethyl (-CF₃) group on the phenyl ring and an (R)-configuration.

- Impact :

- The -CF₃ group is strongly electron-withdrawing, which may stabilize the molecule against metabolic oxidation.

- The (R)-stereochemistry could lead to divergent interactions with chiral biological targets, such as enzymes or receptors.

(S)-1-(3-Bromophenyl)-2,2,2-Trifluoroethanamine Hydrochloride

- Molecular Formula : C₈H₈BrClF₃N (inferred from ).

- Key Differences : Substitutes oxolan-3-yl with a 3-bromophenyl group.

- Impact :

- Bromine’s steric bulk and polarizability may facilitate halogen bonding in target binding pockets.

- Higher molecular weight (∼284.5 g/mol) could reduce diffusion rates compared to the oxolan-3-yl analog.

Heterocyclic and Fluorinated Analogs

(1R)-2,2-Difluoro-1-[3-(Trifluoromethyl)phenyl]ethanamine Hydrochloride

- Molecular Formula : C₉H₉ClF₅N .

- Key Differences : Contains two fluorines on the ethylamine chain instead of three.

- Impact :

- Reduced fluorine content may increase basicity of the amine group, altering pH-dependent solubility.

- The difluoro-trifluoromethylphenyl combination balances electron withdrawal and steric effects.

(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine Hydrochloride

- Molecular Formula: C₉H₁₀ClF₂NO₂ .

- Key Differences : Replaces oxolan-3-yl with a difluorobenzo-1,3-dioxole ring.

- Difluorination may improve metabolic stability relative to non-fluorinated analogs.

Physicochemical and Pharmacokinetic Properties

*logP values estimated using fragment-based methods.

Biological Activity

Overview

(1S)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride is a fluorinated compound with significant potential in various biological applications. Its unique structural features, such as the trifluoromethyl group and the oxolane ring, contribute to its biological activity and interaction with biological systems. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with oxirane derivatives. This process often requires controlled conditions and the use of catalysts and solvents to optimize yield and purity. The hydrochloride salt is formed by treating the amine with hydrochloric acid.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClF₃NO |

| Molecular Weight | 205.60 g/mol |

| IUPAC Name | This compound |

| InChI Key | VZCHZZZBPYVHBC-YKXIHYLHSA-N |

| Appearance | White crystalline solid |

The mechanism of action for this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity to certain biomolecules, potentially leading to altered enzymatic activity or receptor modulation. This compound may influence various signaling pathways within cells due to its structural characteristics .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiproliferative Effects: Preliminary studies suggest that fluorinated compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure have shown activity against breast and colon cancer cells .

Neuroprotective Properties: The compound's ability to modulate neurotransmitter systems may offer neuroprotective benefits. Its interaction with specific receptors could potentially lead to therapeutic applications in neurodegenerative diseases.

Toxicological Profile: Safety data indicate that the compound can cause skin irritation and is harmful if ingested . Understanding its toxicological profile is essential for evaluating its suitability for therapeutic use.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of related fluorinated compounds against several cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant growth inhibition in vitro. The highest activity was observed in compounds containing trifluoromethyl groups .

Case Study 2: Neurotransmitter Modulation

Research has suggested that fluorinated amines can interact with neurotransmitter receptors. A study focusing on related compounds indicated potential modulation of serotonin receptors, which could have implications for treating mood disorders .

Comparison with Similar Compounds

| Compound | Antiproliferative Activity | Mechanism of Action |

|---|---|---|

| (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride | Moderate | Receptor modulation |

| 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride | Low | Enzyme inhibition |

| This compound | High | Enhanced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.